Trientine vs. D‑Penicillamine: Odds of Adverse Events and Treatment Discontinuation
A 2025 systematic review and meta-analysis (26 cohorts, 1 RCT) directly compared trientine and D‑penicillamine. Trientine demonstrated significantly lower odds of adverse events (OR = 0.34, 95% CI: 0.14–0.80, p = 0.01) and treatment discontinuation due to adverse events (OR = 0.30, 95% CI: 0.21–0.43, p < 0.00001) compared to D‑penicillamine [1].
| Evidence Dimension | Odds ratio for adverse events and treatment discontinuation |
|---|---|
| Target Compound Data | Adverse events OR = 0.34 (95% CI: 0.14–0.80); Discontinuation OR = 0.30 (95% CI: 0.21–0.43) |
| Comparator Or Baseline | D‑penicillamine (reference OR = 1.0) |
| Quantified Difference | 66% lower odds of adverse events; 70% lower odds of discontinuation |
| Conditions | Meta-analysis of 26 cohorts and 1 RCT in Wilson disease patients |
Why This Matters
For procurement in clinical settings with high D‑penicillamine intolerance, trientine offers a quantifiably safer alternative with lower therapy dropout rates.
- [1] Shah R, et al. Comparative analysis of clinical outcomes and safety profile of trientine and d-penicillamine in the management of Wilson's disease: A systematic review and meta-analysis. Rare. 2025;3:100077. View Source
